molecular formula C24H27ClN2O4 B13022527 (S)-2-((2S,4R)-4-acetamido-2-(4-chlorobenzyl)piperidin-1-yl)-2-oxo-1-phenylethyl acetate

(S)-2-((2S,4R)-4-acetamido-2-(4-chlorobenzyl)piperidin-1-yl)-2-oxo-1-phenylethyl acetate

Cat. No.: B13022527
M. Wt: 442.9 g/mol
InChI Key: ZKNOZMLEELSSCI-VJBWXMMDSA-N
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Description

(S)-2-((2S,4R)-4-acetamido-2-(4-chlorobenzyl)piperidin-1-yl)-2-oxo-1-phenylethyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, an acetamido group, and a chlorobenzyl moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((2S,4R)-4-acetamido-2-(4-chlorobenzyl)piperidin-1-yl)-2-oxo-1-phenylethyl acetate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the acetamido group, and the attachment of the chlorobenzyl moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((2S,4R)-4-acetamido-2-(4-chlorobenzyl)piperidin-1-yl)-2-oxo-1-phenylethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

(S)-2-((2S,4R)-4-acetamido-2-(4-chlorobenzyl)piperidin-1-yl)-2-oxo-1-phenylethyl acetate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes and interactions.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-((2S,4R)-4-acetamido-2-(4-chlorobenzyl)piperidin-1-yl)-2-oxo-1-phenylethyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with acetamido and chlorobenzyl groups. Examples include:

  • (S)-2-((2S,4R)-4-acetamido-2-(4-fluorobenzyl)piperidin-1-yl)-2-oxo-1-phenylethyl acetate
  • (S)-2-((2S,4R)-4-acetamido-2-(4-bromobenzyl)piperidin-1-yl)-2-oxo-1-phenylethyl acetate

Uniqueness

The uniqueness of (S)-2-((2S,4R)-4-acetamido-2-(4-chlorobenzyl)piperidin-1-yl)-2-oxo-1-phenylethyl acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H27ClN2O4

Molecular Weight

442.9 g/mol

IUPAC Name

[(1S)-2-[(2S,4R)-4-acetamido-2-[(4-chlorophenyl)methyl]piperidin-1-yl]-2-oxo-1-phenylethyl] acetate

InChI

InChI=1S/C24H27ClN2O4/c1-16(28)26-21-12-13-27(22(15-21)14-18-8-10-20(25)11-9-18)24(30)23(31-17(2)29)19-6-4-3-5-7-19/h3-11,21-23H,12-15H2,1-2H3,(H,26,28)/t21-,22+,23+/m1/s1

InChI Key

ZKNOZMLEELSSCI-VJBWXMMDSA-N

Isomeric SMILES

CC(=O)N[C@@H]1CCN([C@H](C1)CC2=CC=C(C=C2)Cl)C(=O)[C@H](C3=CC=CC=C3)OC(=O)C

Canonical SMILES

CC(=O)NC1CCN(C(C1)CC2=CC=C(C=C2)Cl)C(=O)C(C3=CC=CC=C3)OC(=O)C

Origin of Product

United States

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